1H,1H-Perfluoro-1-decanol

Übersicht

Beschreibung

1H,1H-Perfluoro-1-decanol is a fluorotelomer alcohol . It is a chemical applied to the formation of a barrier and self-healing coating on zinc metal materials . It can induce cell death and formation of oxidative or reactive oxygen species in cerebellar granule cells .

Synthesis Analysis

1H,1H-Perfluoro-1-decanol can be grafted to nonfluorescent polystyrene-b-poly (acrylic acid) block copolymers through a simple esterification reaction .Molecular Structure Analysis

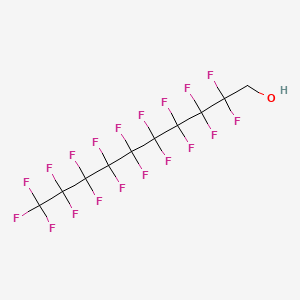

The molecular formula of 1H,1H-Perfluoro-1-decanol is CF3(CF2)7CH2CH2OH . The structure is also available as a 2D Mol file .Chemical Reactions Analysis

Studies indicate that hydroxyl radical causes indirect photodegradation of 1H,1H-Perfluoro-1-decanol in aqueous media .Physical And Chemical Properties Analysis

1H,1H-Perfluoro-1-decanol appears as a white crystalline, powder . It has a melting point of 50 °C and a boiling point of 113°C at 10mm . It is soluble in chloroform and methanol .Wissenschaftliche Forschungsanwendungen

Soil Analysis

1H,1H-Perfluoro-1-decanol, also known as 8:2 fluorotelomer alcohol, can be quantitatively analyzed in soil using GC/MS with an instrument detection limit (IDL) of 10fg/L .

Photodegradation Studies

Studies indicate that hydroxyl radical causes indirect photodegradation of 8:2 FTOH in aqueous media . This makes it useful in environmental studies, particularly those related to pollution and degradation of perfluorinated compounds.

Preparation of Derivatives

1H,1H-Perfluoro-1-decanol may be used in the preparation of 8:2 FTOH sulfate and 8:2 FTOH glucuronide . These derivatives can be used in further chemical reactions and studies.

Cell Death Induction

It has been found to induce cell death and formation of oxidative or reactive oxygen species in cerebellar granule cells . This property can be useful in biological and medical research, particularly in studies related to cell death mechanisms and neurodegenerative diseases.

Surfactant and Polymeric Products

1H,1H-Perfluoro-1-decanol is used to make surfactant and polymeric products with a range of commercial applications . It’s unique chemical properties make it ideal for creating products with specific characteristics.

Barrier and Self-healing Coating

This compound is applied to the formation of a barrier and self-healing coating on zinc metal materials . This application is particularly relevant in materials science and engineering, where the development of protective coatings for metals is of great importance.

Wirkmechanismus

Target of Action

1H,1H-Perfluoro-1-decanol, also known as 8:2 fluorotelomer alcohol, is a chemical compound that primarily targets cellular structures . It has been observed to induce cell death and the formation of oxidative or reactive oxygen species in cerebellar granule cells .

Mode of Action

The compound interacts with its targets by inducing oxidative stress . This stress can lead to cell death, particularly in cerebellar granule cells

Biochemical Pathways

It is known that the compound can induce the formation ofreactive oxygen species . These species can cause damage to various cellular components, including proteins, lipids, and DNA, potentially leading to cell death .

Pharmacokinetics

Given its chemical structure, it is likely to be soluble in organic solvents . More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.

Result of Action

The primary result of 1H,1H-Perfluoro-1-decanol’s action is the induction of cell death . This is likely due to the formation of reactive oxygen species and subsequent oxidative stress . The compound’s effects can vary depending on the cell type and environmental conditions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1H,1H-Perfluoro-1-decanol. For instance, the compound’s action can be influenced by the presence of other chemicals, pH levels, temperature, and other factors .

Safety and Hazards

1H,1H-Perfluoro-1-decanol is classified as Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Carc. 2, Eye Dam. 1, Lact., Repr. 1B, STOT RE 1 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Zukünftige Richtungen

1H,1H-Perfluoro-1-decanol is of interest in the study of interfacial phenomena, including its use in the formation and stabilization of microemulsions and its potential to lower the surface tension at liquid-liquid or liquid-air interfaces . It is also employed in materials science for the synthesis of fluoropolymers and in the development of low refractive index materials due to its unique refractive properties .

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3F19O/c11-2(12,1-30)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)29/h30H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRPXSQCRWXHNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9F19CH2OH, C10H3F19O | |

| Record name | 1-Decanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369826 | |

| Record name | 9:1 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H,1H-Perfluoro-1-decanol | |

CAS RN |

307-37-9 | |

| Record name | 9:1 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Decanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluoro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the addition of 1H,1H-Perfluoro-1-decanol (C10ol) impact the structure of self-assembled systems formed by tetramethylammonium perfluorodecanoate (C10TMA) in water?

A1: The research primarily focuses on how C10ol influences the transition between different lyotropic liquid crystalline phases formed by C10TMA in water. Specifically, the study observes that increasing the concentration of C10ol in the C10TMA-water system leads to a transition from a correlated mesh phase (Mh1(Rm)) to a random mesh phase (Mh1(0)) []. This transition occurs through a two-phase region. Interestingly, the structure of the Mh1(Rm) phase itself remains largely unaffected by C10ol addition until the transition point is reached. The study proposes that C10ol, along with other factors, contributes to a reduction in electrostatic interactions between layers within the self-assembled structures. This reduction allows non-electrostatic repulsive interactions to become dominant, driving the transition to the Mh1(0) phase.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(4-Chloroanilino)vinyl]-3-(2-chlorophenyl)-4-isoxazolecarbonitrile](/img/structure/B1363032.png)

![4-[2-[3-(2-chlorophenyl)-4-cyano-1,2-oxazol-5-yl]ethenylamino]benzoic Acid](/img/structure/B1363033.png)

![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone O-methyloxime](/img/structure/B1363040.png)

![5-{2-[5-(2,4-Dichlorophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B1363061.png)